molecular formula C7H9NOS B12798903 3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one CAS No. 91982-68-2

3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one

Katalognummer: B12798903
CAS-Nummer: 91982-68-2
Molekulargewicht: 155.22 g/mol
InChI-Schlüssel: RTAMLVYLICXSPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 1,3-Dimethyl-2-oxohexahydropyrimidine
  • N,N′-Dimethylpropylene urea

Uniqueness

3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms This combination imparts distinct chemical properties and reactivity compared to similar compounds

Eigenschaften

CAS-Nummer

91982-68-2

Molekularformel

C7H9NOS

Molekulargewicht

155.22 g/mol

IUPAC-Name

3-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-one

InChI

InChI=1S/C7H9NOS/c1-8-5-3-2-4-6(5)10-7(8)9/h2-4H2,1H3

InChI-Schlüssel

RTAMLVYLICXSPG-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(CCC2)SC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.